molecular formula C21H24BrN5O4 B445944 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B445944
M. Wt: 490.3g/mol
InChI Key: WCNPJMZFAZMTON-UHFFFAOYSA-N
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Bromination: The triazole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling with Adamantane Derivative: The brominated triazole can be coupled with an adamantane derivative through a nucleophilic substitution reaction.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor.

    Final Coupling: The ethoxy group can be introduced through an etherification reaction, followed by coupling with the adamantane-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The bromine atom on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or hydroxylamines could be formed.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.

    Antimicrobial Activity: The compound might exhibit antimicrobial properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane moiety might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
  • 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE

Uniqueness

The presence of the bromo group in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-ETHOXY-2-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE might confer unique reactivity and biological activity compared to its analogs. The combination of the triazole ring, nitrophenyl group, and adamantane moiety also contributes to its distinct properties.

Properties

Molecular Formula

C21H24BrN5O4

Molecular Weight

490.3g/mol

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(4-ethoxy-2-nitrophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24BrN5O4/c1-2-31-15-3-4-16(17(6-15)27(29)30)24-18(28)20-7-13-5-14(8-20)10-21(9-13,11-20)26-12-23-19(22)25-26/h3-4,6,12-14H,2,5,7-11H2,1H3,(H,24,28)

InChI Key

WCNPJMZFAZMTON-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br)[N+](=O)[O-]

Origin of Product

United States

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